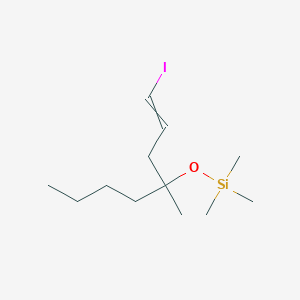
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is a specialized organosilicon compound. It is characterized by the presence of an iodine atom, a trimethylsilyl group, and an enol ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane typically involves the reaction of an appropriate enol ether with a trimethylsilyl iodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
化学反応の分析
Types of Reactions
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a hydrocarbon derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) or potassium cyanide (KCN) under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted silanes, depending on the nucleophile used.
科学的研究の応用
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including nucleosides, nucleotides, and phosphoramidites.
作用機序
The mechanism of action of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, while the iodine atom can participate in nucleophilic substitution reactions. The enol ether moiety allows for further functionalization through oxidation or reduction processes.
類似化合物との比較
Similar Compounds
Trimethylsilyl iodide: Shares the trimethylsilyl group but lacks the enol ether moiety.
(E)-trimethyl((1-bromo-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a bromine atom instead of iodine.
(E)-trimethyl((1-chloro-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The enol ether moiety also provides additional functionalization opportunities, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
106089-11-6 |
|---|---|
分子式 |
C12H25IOSi |
分子量 |
340.32 g/mol |
IUPAC名 |
(1-iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3 |
InChIキー |
QNNMQGJWDMVGRA-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
正規SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















